2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-chlorophenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine” has a molecular formula of C13H14ClN3O and a molecular weight of 263.72 . Another similar compound, “4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid”, has a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 .
Molecular Structure Analysis
The molecular structure of “(2-chlorophenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine” can be found in the referenced link .Physical And Chemical Properties Analysis
The compound “(2-chlorophenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine” has a molecular weight of 263.72 . The compound “4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” has a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .Scientific Research Applications
Chloroacetamide Herbicides
Chloroacetamides, including related compounds to the specified chemical, are used as selective herbicides. These substances control annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans. They inhibit fatty acid synthesis in plants, disrupting their growth (Weisshaar & Böger, 1989).
Potential Antipsychotic Agents
Compounds with a similar structure to 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide have been studied for their antipsychotic properties. These compounds show promise in behavioral animal tests without interacting with dopamine receptors, a common trait in clinically available antipsychotic agents (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals like cobalt and copper. These complexes exhibit significant antioxidant activities and are characterized by their ability to form supramolecular architectures via hydrogen bonding (Chkirate et al., 2019).
Antimicrobial and Anticancer Properties
Derivatives of pyrazole, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher activity than standard drugs in inhibiting the growth of various microorganisms and cancer cells (Hafez et al., 2016).
Hydrolysis and Chemical Reactions
Studies have been conducted on the hydrolysis of chloroacetamide derivatives, revealing various products and providing insights into chemical bond fission under different conditions. These studies contribute to understanding the reactivity and stability of such compounds (Rouchaud et al., 2010).
Nonlinear Optical Properties
Research on organic crystals, including acetamide derivatives, has been conducted to understand their nonlinear optical properties. These studies are significant for developing photonic devices like optical switches and modulators (Castro et al., 2017).
Safety and Hazards
The compound “4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” should be treated as an organic compound. Proper protective equipment such as gloves and goggles should be worn when handling it. Avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-13-5-3-4-6-14(13)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBHLHALBBECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.